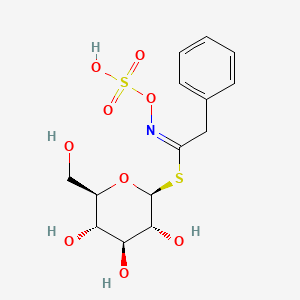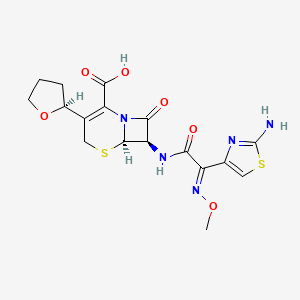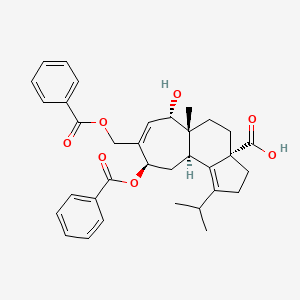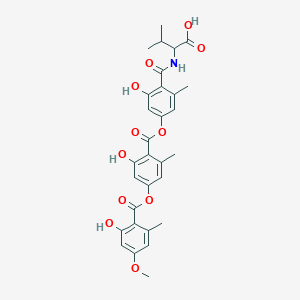![molecular formula C21H31NO3 B1240800 [(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate is a natural product found in Ruegeria with data available.
Scientific Research Applications
Antioxidant Properties
[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate has been explored for its antioxidant properties. For instance, compounds synthesized from similar chemical structures, like 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol, have demonstrated significant free-radical scavenging ability in assays such as DPPH and ferric reducing antioxidant power (FRAP) (Ali, 2015).
Applications in Drug Synthesis
The compound has relevance in the synthesis of drugs, particularly as an intermediate. For example, N-[2-(5-hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic acid is a key intermediate in the synthesis of αvβ3 integrin antagonists, as detailed in process development and pilot runs (Clark et al., 2004).
Role in Antibiotic Biosynthesis
This chemical also plays a role in antibiotic biosynthesis. It has been identified as a direct precursor of the seven-carbon amino starter-unit for the biosynthesis of ansamycins in Nocardia mediterranei (Ghisalba & Nüesch, 1981).
Biological Functions
Research has explored the biological functions of compounds synthesized from this chemical. For example, octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, synthesized from similar compounds, has shown synergistic effects on cancer cell proliferation inhibition (Jang et al., 2009).
Use in Enzyme Research
The compound is also significant in enzyme research, where its derivatives have been used in studies related to enzyme activities and metabolic pathways. For example, the enzymatic activity of 2-amino-5-carboxymuconic 6-semialdehyde deaminase, which attacks a similar compound, has been identified and characterized in bacterial strains (Orii et al., 2004).
Properties
Molecular Formula |
C21H31NO3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)18-14-15-19(22)20(23)17-18/h7-8,12-15,17,23H,2-6,9-11,16,22H2,1H3/b8-7+,13-12+ |
InChI Key |
WLYHWIFEWQXUPV-GEJAPMDVSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCC/C=C/COC(=O)C1=CC(=C(C=C1)N)O |
Canonical SMILES |
CCCCCCC=CCCCC=CCOC(=O)C1=CC(=C(C=C1)N)O |
Synonyms |
B 5354b B-5354 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1240717.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)
![N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide](/img/structure/B1240725.png)


![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate](/img/structure/B1240729.png)

![N-{3-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-propyl}-2-(2-oxo-piperidin-1-yl)-acetamide](/img/structure/B1240732.png)

![1-Ethyl-6-methyl-2,2-dioxopyrazino[2,3-c][1,2,6]thiadiazin-4-amine](/img/structure/B1240734.png)
![3-(6,11-Dihydro-dibenzo[b,e]oxepin-2-yl)-N-hydroxy-N-methyl-propionamide](/img/structure/B1240735.png)


